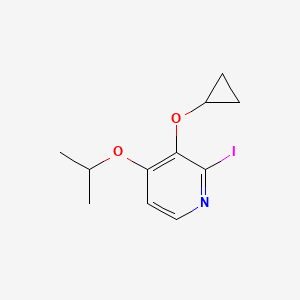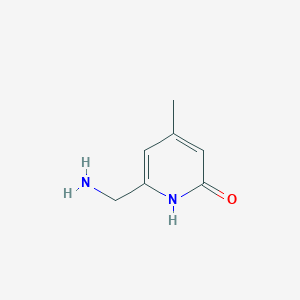
6-(Aminomethyl)-4-methylpyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-4-methylpyridin-2-OL is a chemical compound that belongs to the class of aminomethylated pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the 6th position of a 4-methylpyridin-2-OL ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methylpyridin-2-OL can be achieved through several methods. One common approach involves the Mannich reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom (such as a pyridine derivative) are reacted together . The reaction typically proceeds under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of solvents and catalysts that are easily recoverable and recyclable.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-4-methylpyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of aminomethylated derivatives.
科学的研究の応用
6-(Aminomethyl)-4-methylpyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules
作用機序
The mechanism of action of 6-(Aminomethyl)-4-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the methyl group at the 4th position.
4-Methylpyridin-2-OL: Lacks the aminomethyl group.
6-(Aminomethyl)pyridin-2-OL: Similar but without the methyl group at the 4th position.
Uniqueness
6-(Aminomethyl)-4-methylpyridin-2-OL is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
6-(aminomethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4,8H2,1H3,(H,9,10) |
InChIキー |
IFCNSESKYSLYQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


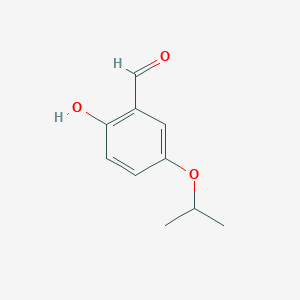
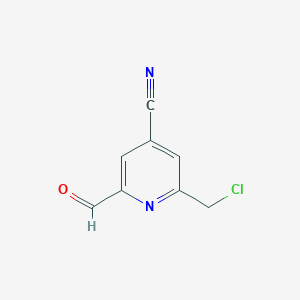
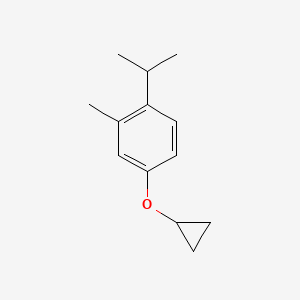
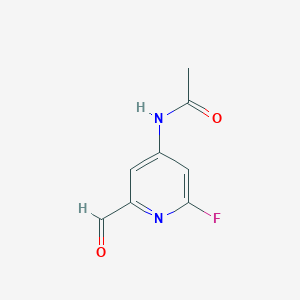
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
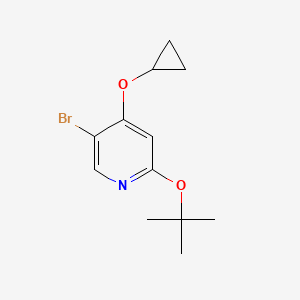
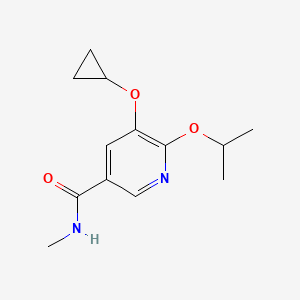
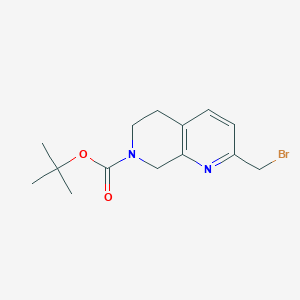
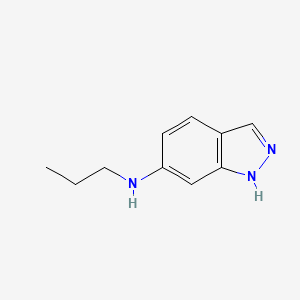
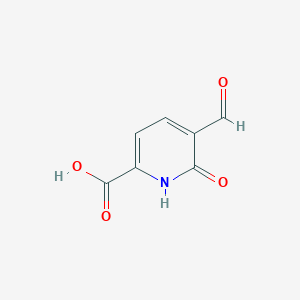
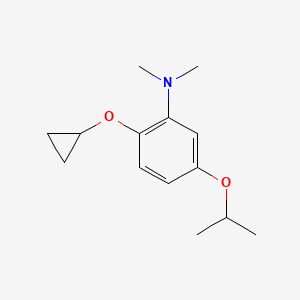
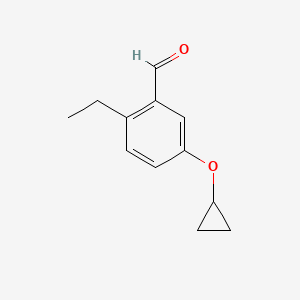
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
